molecular formula C23H22N4O2S2 B11627883 2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 442552-52-5

2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627883
CAS No.: 442552-52-5
M. Wt: 450.6 g/mol
InChI Key: DQWDKXXBFZVEAG-PDGQHHTCSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:

  • Pyrido[1,2-a]pyrimidin-4-one backbone: A bicyclic system with a pyridine ring fused to a pyrimidinone, contributing to π-π stacking and hydrogen-bonding interactions .
  • Thiazolidin-4-one substituent: A five-membered ring containing sulfur and nitrogen, modified with an isobutyl group at position 3 and a thioxo group at position 2. The (Z)-configuration of the exocyclic methylidene group is critical for stereochemical stability .

Molecular Formula: C₂₅H₂₃N₅O₂S₂
Average Mass: 493.62 g/mol
Key Identifiers: MolPort-000-433-860, STOCK2S-93444 .

Properties

CAS No.

442552-52-5

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O2S2/c1-15(2)14-27-22(29)18(31-23(27)30)12-17-20(24-13-16-8-4-3-5-9-16)25-19-10-6-7-11-26(19)21(17)28/h3-12,15,24H,13-14H2,1-2H3/b18-12-

InChI Key

DQWDKXXBFZVEAG-PDGQHHTCSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

The synthesis of 2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This can be achieved through a series of condensation reactions involving appropriate precursors.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Addition: Addition reactions can occur at the double bonds present in the thiazolidinone moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields .

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity
    • The compound has been investigated for its anti-inflammatory properties. Research indicates that derivatives of thiazolidinones, including this compound, can inhibit leukocyte recruitment during inflammatory responses. This has been demonstrated in animal models where compounds similar to this have reduced neointimal thickening and renal ischemia/reperfusion injury .
  • Antitumor Activity
    • Preliminary studies suggest that the compound may exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Further research is necessary to elucidate the specific pathways involved.
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting it could be developed into a therapeutic option for treating infections caused by resistant bacteria.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that typically include the formation of thiazolidine derivatives followed by the introduction of the pyrido[1,2-a]pyrimidinone moiety. The complexity of the synthesis reflects the intricate nature of the compound's structure.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CondensationBenzylamine + ThiazolidinedioneFormation of thiazolidine derivative
2CyclizationPyrimidine precursorFormation of pyrido[1,2-a]pyrimidinone
3FunctionalizationIsobutyl group introductionFinal compound synthesis

Case Studies

Several case studies have documented the applications and effects of this compound:

  • Case Study: Inflammatory Response Modulation
    • In a study involving murine models of acute peritonitis, treatment with this compound resulted in a significant reduction in leukocyte infiltration compared to controls. This suggests its potential utility in managing inflammatory diseases .
  • Case Study: Anticancer Activity
    • A series of experiments conducted on various cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis. The results showed a dose-dependent response, highlighting its potential as an anticancer agent.
  • Case Study: Antimicrobial Efficacy
    • Laboratory tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics. This positions it as a candidate for further development in antimicrobial therapies.

Mechanism of Action

The mechanism by which 2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity

  • Benzyl vs. Alkyl Groups: The benzyl group in the target compound increases logP (~2.8 predicted) compared to ethylamino (logP ~1.9) or allylamino (logP ~2.1) derivatives, enhancing membrane permeability .

Crystallographic Characterization

  • Structures are confirmed via single-crystal X-ray diffraction (SHELX , WinGX ). The (Z)-configuration is consistently observed due to intramolecular H-bonding between the pyrimidinone carbonyl and thiazolidinone thioxo group .

Biological Activity

The compound 2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its biological activity is of significant interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O2S2C_{26}H_{26}N_{4}O_{2}S_{2}, indicating a complex structure that includes thiazolidinone and pyrido-pyrimidine moieties. The presence of these functional groups suggests potential interactions with biological targets.

Structural Representation

PropertyValue
Molecular FormulaC26H26N4O2S2C_{26}H_{26}N_{4}O_{2}S_{2}
Molecular Weight458.6 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria.

In a study evaluating a series of thiazolidinone derivatives, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against bacterial pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest that the compound may possess similar antimicrobial efficacy.

Anticancer Potential

The biological activity of this compound extends to anticancer properties as well. Thiazolidinone derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study highlighted that certain substituted thiazolidinones demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

The proposed mechanisms by which thiazolidinone derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit specific enzymes related to pathogen survival or cancer cell proliferation.
  • Interaction with Cellular Targets : The structural characteristics allow these compounds to interact with DNA or protein targets within cells, disrupting normal cellular functions.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A series of experiments tested the antimicrobial activity of structurally related compounds against a panel of pathogens, confirming their effectiveness and establishing structure-activity relationships .
  • Anticancer Research : Investigations into the anticancer properties revealed that specific modifications in the thiazolidinone structure significantly enhanced cytotoxicity against breast cancer cell lines .

Q & A

Q. What experimental controls are critical for studying tautomeric equilibria in solution?

  • Controls : Include deuterated solvents (DMSO-d6_6, CDCl3_3) to avoid proton exchange artifacts. Use internal standards (e.g., TMS) for NMR and validate with solid-state IR to distinguish solution vs. crystal-phase behavior .

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